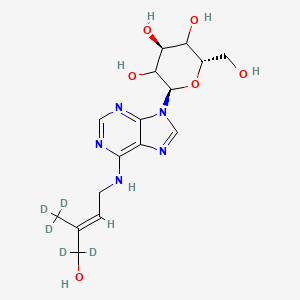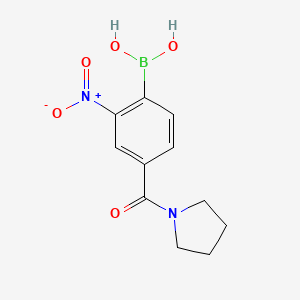
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative that features a nitro group, a pyrrolidine ring, and a phenylboronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where the aromatic ring is treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Boronic Acid Moiety: The phenylboronic acid moiety can be synthesized using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, followed by purification steps to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Suzuki–Miyaura coupling typically requires a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Reduction: The major product is 2-Amino-4-(pyrrolidine-1-carbonyl)phenylboronic acid.
Substitution: The major products are various biaryl compounds formed through cross-coupling reactions.
科学研究应用
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid in chemical reactions involves:
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the nitro and pyrrolidine groups, making it less versatile in certain reactions.
4-(Piperidine-1-carbonyl)phenylboronic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical properties and reactivity compared to other boronic acids .
属性
分子式 |
C11H13BN2O5 |
|---|---|
分子量 |
264.04 g/mol |
IUPAC 名称 |
[2-nitro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O5/c15-11(13-5-1-2-6-13)8-3-4-9(12(16)17)10(7-8)14(18)19/h3-4,7,16-17H,1-2,5-6H2 |
InChI 键 |
HHYYRRKBNASGDY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




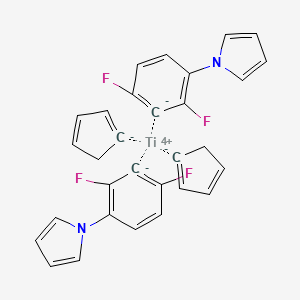
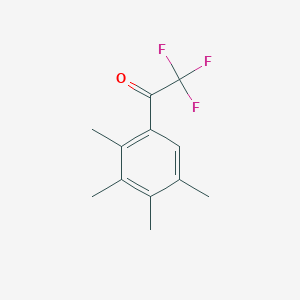
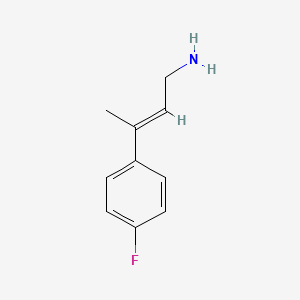
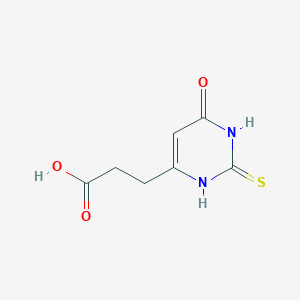
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
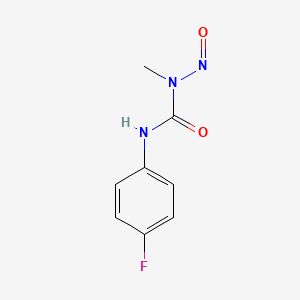
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
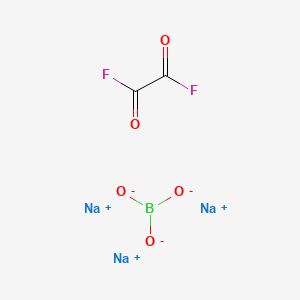

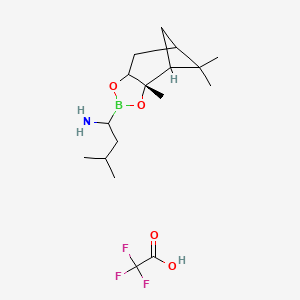
![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
